molecular formula C12H16ClNO B7452283 2-Chloro-N-(3-isopropylbenzyl)acetamide

2-Chloro-N-(3-isopropylbenzyl)acetamide

Cat. No. B7452283
M. Wt: 225.71 g/mol
InChI Key: ISFLFFLZCUMLRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-N-(3-isopropylbenzyl)acetamide, also known as CI-994, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases, including cancer. CI-994 belongs to the class of compounds known as histone deacetylase (HDAC) inhibitors, which are known to regulate gene expression by modulating the acetylation status of histone proteins.

Scientific Research Applications

2-Chloro-N-(3-isopropylbenzyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and viral infections. In cancer, 2-Chloro-N-(3-isopropylbenzyl)acetamide has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, including leukemia, breast, lung, and colon cancer cells. In addition, 2-Chloro-N-(3-isopropylbenzyl)acetamide has been shown to sensitize cancer cells to other chemotherapeutic agents, such as cisplatin and doxorubicin.
In neurodegenerative disorders, 2-Chloro-N-(3-isopropylbenzyl)acetamide has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and multiple sclerosis. In viral infections, 2-Chloro-N-(3-isopropylbenzyl)acetamide has been shown to inhibit the replication of various viruses, including herpes simplex virus, hepatitis B virus, and human immunodeficiency virus.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(3-isopropylbenzyl)acetamide is primarily attributed to its ability to inhibit HDAC enzymes, which are responsible for the deacetylation of histone proteins. Histone acetylation is a critical process that regulates gene expression by modulating the accessibility of DNA to transcription factors. HDAC inhibitors, such as 2-Chloro-N-(3-isopropylbenzyl)acetamide, promote histone acetylation, leading to the activation of tumor suppressor genes and the inhibition of oncogenes, ultimately resulting in cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
2-Chloro-N-(3-isopropylbenzyl)acetamide has been shown to induce various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of cell cycle arrest and apoptosis, the modulation of gene expression, and the reduction of tumor growth in animal models of cancer. In addition, 2-Chloro-N-(3-isopropylbenzyl)acetamide has been shown to improve cognitive function, reduce neuroinflammation, and inhibit viral replication in animal models of neurodegenerative disorders and viral infections.

Advantages and Limitations for Lab Experiments

2-Chloro-N-(3-isopropylbenzyl)acetamide has several advantages as a research tool, including its ability to selectively inhibit HDAC enzymes, its broad-spectrum antitumor activity, and its potential therapeutic applications in various diseases. However, 2-Chloro-N-(3-isopropylbenzyl)acetamide also has some limitations, including its low solubility in aqueous solutions, its potential toxicity at high concentrations, and its limited bioavailability.

Future Directions

There are several future directions for the research and development of 2-Chloro-N-(3-isopropylbenzyl)acetamide, including the optimization of its synthesis method, the identification of its molecular targets, the development of more potent and selective analogs, and the evaluation of its therapeutic potential in clinical trials. In addition, the combination of 2-Chloro-N-(3-isopropylbenzyl)acetamide with other chemotherapeutic agents or immunotherapies may enhance its antitumor activity and reduce its potential toxicity. Furthermore, the elucidation of the molecular mechanisms underlying the neuroprotective and antiviral effects of 2-Chloro-N-(3-isopropylbenzyl)acetamide may lead to the development of novel therapies for neurodegenerative disorders and viral infections.

Synthesis Methods

2-Chloro-N-(3-isopropylbenzyl)acetamide can be synthesized by reacting 3-isopropylbenzylamine with chloroacetyl chloride in the presence of a base, followed by hydrolysis of the resulting intermediate with sodium hydroxide. The purity of the synthesized compound can be improved by recrystallization from a suitable solvent.

properties

IUPAC Name

2-chloro-N-[(3-propan-2-ylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO/c1-9(2)11-5-3-4-10(6-11)8-14-12(15)7-13/h3-6,9H,7-8H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISFLFFLZCUMLRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC(=C1)CNC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.71 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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